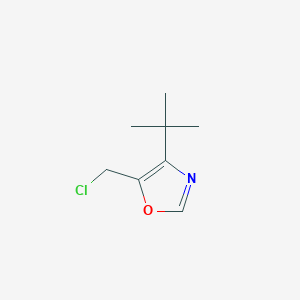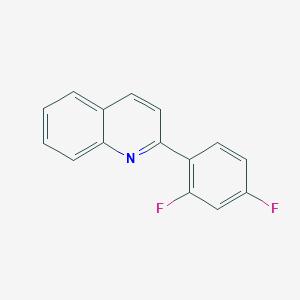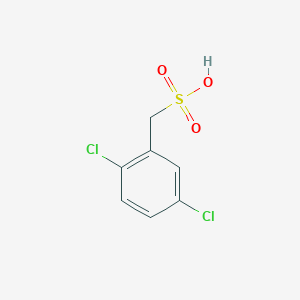
(2,5-Dichlorophenyl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichlorophenyl)methanesulfonic acid is an organosulfur compound characterized by the presence of two chlorine atoms on the phenyl ring and a methanesulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)methanesulfonic acid typically involves the sulfonation of 2,5-dichlorotoluene. This process can be carried out using methanesulfonic acid or its derivatives under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (2,5-Dichlorophenyl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted phenylmethanesulfonic acid derivatives.
科学的研究の応用
(2,5-Dichlorophenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2,5-Dichlorophenyl)methanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The chlorine atoms on the phenyl ring can also participate in halogen bonding, further modulating the compound’s activity.
類似化合物との比較
Methanesulfonic acid: A simpler analog without the phenyl ring and chlorine atoms.
Toluene-4-sulfonic acid: Similar structure but with a single sulfonic acid group and no chlorine atoms.
Benzenesulfonic acid: Lacks the chlorine atoms and has a simpler aromatic structure.
Uniqueness: (2,5-Dichlorophenyl)methanesulfonic acid is unique due to the presence of both chlorine atoms and the methanesulfonic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C7H6Cl2O3S |
|---|---|
分子量 |
241.09 g/mol |
IUPAC名 |
(2,5-dichlorophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H6Cl2O3S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
InChIキー |
MFDIRHSXYAXGEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)
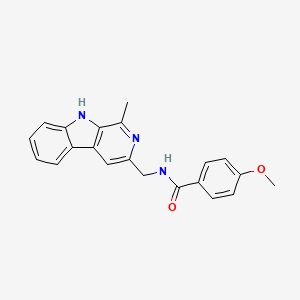
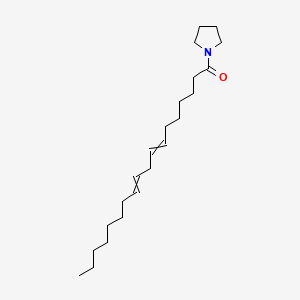
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
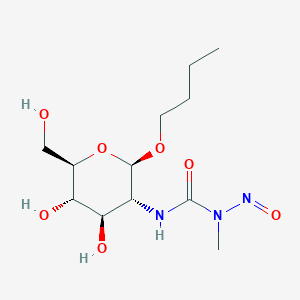
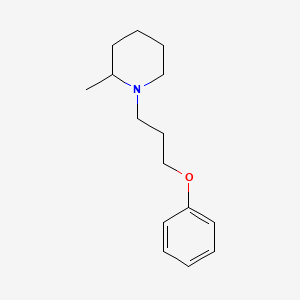
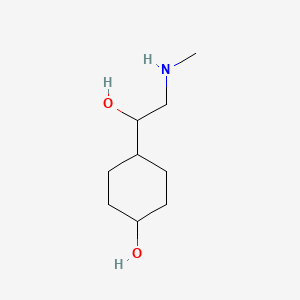
![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
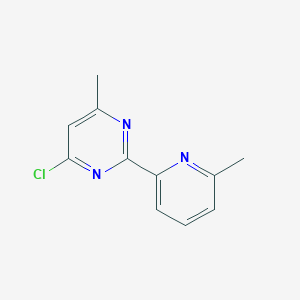
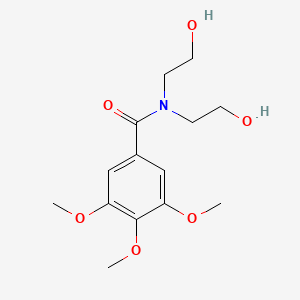
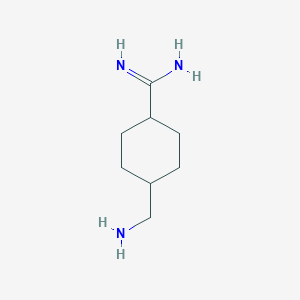
![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
